![molecular formula C26H25N3O4S2 B2987155 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 397289-85-9](/img/structure/B2987155.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar benzothiazole derivatives have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Benzothiazole derivatives are generally known for their diverse biological activities, which can range from antimicrobial to anticancer effects .
Biochemical Pathways
Benzothiazole derivatives are often involved in a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives are known for their potential therapeutic effects in various diseases, including cancer, microbial infections, and neurological disorders .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzothiazole derivatives .
Activité Biologique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in various physiological processes, including pain modulation and inflammation, making this compound a candidate for developing new analgesics and anti-inflammatory agents.
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzo[d]thiazole moiety with a sulfonamide group. The synthesis typically involves coupling reactions that form the amide bond between the benzo[d]thiazole-phenyl group and the sulfonamide component. The synthetic pathways may include the use of carbodiimides or other coupling agents in suitable solvents, followed by purification steps to isolate the desired product.
Enzyme Inhibition
Research indicates that this compound exhibits dual inhibition of sEH and FAAH. This dual action is particularly beneficial as it may enhance analgesic effects while minimizing side effects associated with traditional pain medications. The compound's effectiveness can be attributed to its ability to modulate endocannabinoid signaling pathways, which are crucial for pain perception and inflammatory responses.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of this compound suggest that modifications to its structure can significantly influence its efficacy and selectivity towards target enzymes. For instance, variations in substituents on the benzo[d]thiazole or sulfonamide components can enhance potency or alter selectivity, providing a pathway for optimizing therapeutic applications.
Antitumor Activity
In addition to its analgesic potential, compounds structurally related to this compound have been evaluated for antitumor activity. For example, derivatives containing similar benzothiazole structures have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms involving DNA interaction .
Compound | Structural Features | Biological Activity |
---|---|---|
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamide | Contains benzo[d]thiazole and piperidine | Potential dual enzyme inhibitor |
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | Similar core structure with trifluoromethyl substitution | Enhanced potency against specific targets |
N-[4-[3-(oxan-3-yloxy)phenyl]-1,3-benzothiazol-2-amines | Benzothiazole linked to phenolic units | Investigated for anti-cancer properties |
Pharmacological Applications
The pharmacological implications of this compound are substantial. Its ability to inhibit key enzymes involved in pain pathways positions it as a candidate for treating chronic pain conditions. Furthermore, ongoing research is focused on enhancing its selectivity and potency through chemical modifications, which could lead to more effective therapeutic agents with fewer side effects.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZZKAIUUBPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.